Cas no 1782051-01-7 (3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid)
![3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1782051-01-7x500.png)
3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid
-
- インチ: 1S/C8H9BrN2O2/c9-8-10-4-6-3-5(7(12)13)1-2-11(6)8/h4-5H,1-3H2,(H,12,13)
- InChIKey: JRADPOJQANPXFM-UHFFFAOYSA-N
- SMILES: C12=CN=C(Br)N1CCC(C(O)=O)C2
3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6478332-2.5g |
3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid |
1782051-01-7 | 95.0% | 2.5g |
$2940.0 | 2025-03-15 | |
Enamine | EN300-6478332-0.25g |
3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid |
1782051-01-7 | 95.0% | 0.25g |
$743.0 | 2025-03-15 | |
Aaron | AR01EM14-250mg |
3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid |
1782051-01-7 | 95% | 250mg |
$1047.00 | 2025-02-10 | |
Aaron | AR01EM14-500mg |
3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid |
1782051-01-7 | 95% | 500mg |
$1634.00 | 2025-02-10 | |
A2B Chem LLC | AX60252-500mg |
3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid |
1782051-01-7 | 95% | 500mg |
$1267.00 | 2024-04-20 | |
A2B Chem LLC | AX60252-10g |
3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid |
1782051-01-7 | 95% | 10g |
$6825.00 | 2024-04-20 | |
A2B Chem LLC | AX60252-1g |
3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid |
1782051-01-7 | 95% | 1g |
$1614.00 | 2024-04-20 | |
1PlusChem | 1P01ELSS-50mg |
3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid |
1782051-01-7 | 95% | 50mg |
$491.00 | 2024-06-18 | |
1PlusChem | 1P01ELSS-250mg |
3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid |
1782051-01-7 | 95% | 250mg |
$981.00 | 2024-06-18 | |
Enamine | EN300-6478332-0.5g |
3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid |
1782051-01-7 | 95.0% | 0.5g |
$1170.0 | 2025-03-15 |
3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid 関連文献
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acidに関する追加情報
Recent Advances in the Study of 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid (CAS: 1782051-01-7)
The compound 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid (CAS: 1782051-01-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, characterized by its imidazopyridine core and carboxylic acid functionality, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its role in the development of novel kinase inhibitors, antimicrobial agents, and modulators of protein-protein interactions, highlighting its importance in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid as a key building block for the synthesis of selective inhibitors targeting the PI3K/AKT/mTOR signaling pathway. The researchers demonstrated that derivatives of this compound exhibited potent inhibitory activity against PI3Kα, with IC50 values in the low nanomolar range. Molecular docking studies revealed that the bromine atom at the 3-position and the carboxylic acid group at the 7-position played critical roles in binding to the ATP-binding pocket of the kinase, providing valuable insights for structure-activity relationship (SAR) optimization.
In addition to its applications in oncology, recent research has also explored the antimicrobial potential of this compound. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid derivatives displayed broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum ��-lactamase (ESBL)-producing Escherichia coli. The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in folate metabolism.
Furthermore, advancements in synthetic methodologies have facilitated the efficient production of 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid and its derivatives. A recent publication in Organic Process Research & Development (2024) described a scalable, one-pot synthesis route that significantly improved yield and purity while reducing environmental impact through the use of green solvents and catalysts. This development is expected to accelerate the compound's adoption in large-scale pharmaceutical manufacturing.
Looking ahead, researchers are exploring the potential of 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid in targeted drug delivery systems. Preliminary studies suggest that its carboxylic acid group can be readily conjugated to nanoparticles and antibody-drug conjugates (ADCs), opening new possibilities for precision medicine applications. As the understanding of this compound's pharmacological properties continues to expand, it is poised to play an increasingly important role in the development of next-generation therapeutics for various diseases.
1782051-01-7 (3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid) Related Products
- 2034508-06-8(2-ethoxy-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide)
- 20884-63-3(2-(isopropylsulfonyl)benzoic Acid)
- 52505-48-3(2-benzoylthieno2,3-bpyridin-3-amine)
- 1423024-76-3(3-(4-aminopiperidin-1-yl)oxolan-2-one dihydrochloride)
- 1805997-95-8(2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile)
- 941951-30-0(N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide)
- 1807941-00-9((1S)-1-3-Fluoro-4-(1H-pyrazol-1-yl)phenylethan-1-amine Hydrochloride)
- 404844-03-7(N-Desmethyl Imatinib Mesylate)
- 2227643-48-1(rac-(1R,3S)-2,2-dimethyl-3-(2-methyl-1,3-thiazol-5-yl)cyclopropan-1-amine)
- 893737-04-7(4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde)




